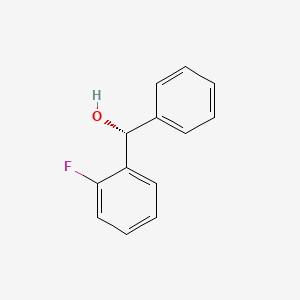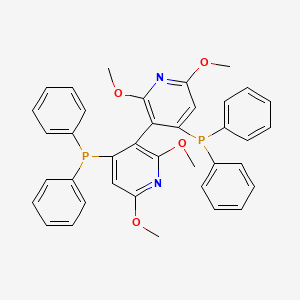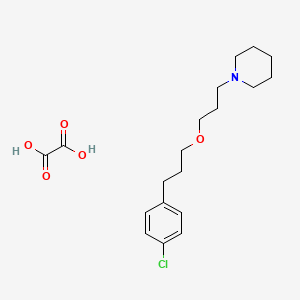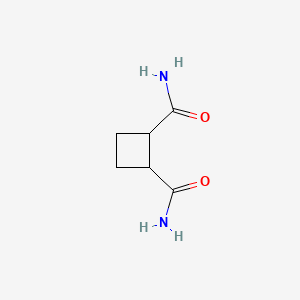
Tocainide hydrochloride
Vue d'ensemble
Description
Tocainide hydrochloride is a class 1b antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is a primary amine analog of lidocaine, which interferes with cardiac sodium channels, thereby stabilizing the cardiac cell membrane and reducing excitability .
Mécanisme D'action
Target of Action
Tocainide hydrochloride primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
This compound acts by binding preferentially to the inactive state of the sodium channels . This binding interferes with the normal function of these channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
This compound exhibits almost 100% oral bioavailability . It undergoes very less first pass metabolism and occurs as two enantiomers . The R isomer is three times more potent than the S isomer . The plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . About 31-45% of Tocainide is excreted unchanged in the urine . The main metabolite is Tocainide carbamoyl ester glucuronide .
Result of Action
The result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .
Action Environment
The action of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and clearance of Tocainide. Rifampicin, for example, increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite .
Analyse Biochimique
Biochemical Properties
Tocainide hydrochloride plays a significant role in biochemical reactions by blocking sodium channels in neuronal and cardiac cell membranes. This compound interacts with sodium channel protein type 5 subunit alpha, inhibiting its function. The interaction is potential- and frequency-dependent, meaning that this compound binds preferentially to the inactive state of the sodium channels . This inhibition reduces sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it decreases the excitability by reducing sodium and potassium conductance. This leads to a decrease in the rate of rise of the action potential and a reduction in the effective refractory periods of the atrium, AV node, and right ventricle . In neuronal cells, this compound limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels .
Molecular Mechanism
The molecular mechanism of this compound involves its action on sodium channels on the neuronal and cardiac cell membranes. It binds preferentially to the inactive state of the sodium channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . This compound produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and has a plasma half-life of about 15 hours . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Long-term effects on cellular function include a decrease in membrane excitability and slight decreases in conduction velocity and automaticity of the sinus node .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In experimental studies, this compound produces dose-dependent decreases in sodium and potassium conductance . Higher doses may lead to toxic or adverse effects, such as increased ventricular arrhythmia, deterioration of conduction disturbances, and convulsions . The dosage should be individualized based on response and toleration .
Metabolic Pathways
This compound is metabolized primarily through glucuronidation . The main metabolite is tocainide carbamoyl ester glucuronide . In the blood, this compound is 10-20% protein-bound, and its volume of distribution is 2.8-3.2 L/kg . Approximately 31-45% of the compound is excreted unchanged in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It has an oral bioavailability of almost 100% and is unaffected by food . In the blood, this compound is 10-20% protein-bound . The compound is distributed with a volume of distribution of 2.8-3.2 L/kg .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal and cardiac cell membranes, where it exerts its effects on sodium channels . The compound does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .
Méthodes De Préparation
Tocainide hydrochloride can be synthesized through two primary methods:
Condensation with N-carbobenzoxyalanine: This method involves the condensation of 2,6-xylidine with N-carbobenzoxyalanine using dicyclohexylcarbodiimide in methylene chloride, followed by hydrogenation over palladium on carbon in ethanol-methylene chloride.
Condensation with 2-bromopropionyl bromide: This method involves the condensation of 2,6-xylidine with 2-bromopropionyl bromide using sodium acetate in acetic acid, followed by treatment with ammonia in alcohol-water.
Analyse Des Réactions Chimiques
Tocainide hydrochloride undergoes several types of chemical reactions:
Oxidation: Tocainide can be metabolized primarily by oxidative processes.
Hydrolysis: Hydrolysis with β-glucuronidase reveals the presence of glucuronide conjugates.
Substitution: The compound can form derivatives such as tocainide carbamoyl ester glucuronide.
Common reagents used in these reactions include dicyclohexylcarbodiimide, palladium on carbon, sodium acetate, and β-glucuronidase . Major products formed include tocainide carbamoyl ester glucuronide and deaminated tocainide .
Applications De Recherche Scientifique
Tocainide hydrochloride has several scientific research applications:
Medicine: It is used to treat ventricular arrhythmias by stabilizing cardiac cell membranes.
Pharmacology: It serves as a model compound for studying sodium channel blockers and their effects on cardiac cells.
Tinnitus Treatment: In a placebo-controlled study, this compound provided significant relief from tinnitus in patients.
Comparaison Avec Des Composés Similaires
Tocainide hydrochloride is similar to other class 1b antiarrhythmic agents such as lidocaine, mexiletine, and sotalol. it is unique in its oral bioavailability and specific electrophysiologic properties . Unlike quinidine, procainamide, and disopyramide, this compound has a more pronounced effect on ischemic tissue .
Similar Compounds
Lidocaine: A local anesthetic and antiarrhythmic agent.
Mexiletine: An oral antiarrhythmic agent similar to tocainide.
Sotalol: A non-cardioselective beta-blocker with antiarrhythmic properties.
Propriétés
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
| Record name | Tocainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



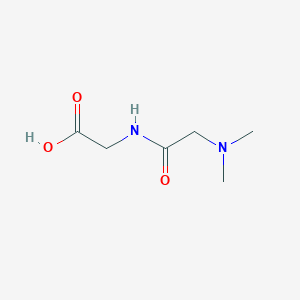

![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)
